3-Benzoyl-1,2-thiazole
Description
Significance of the 1,2-Thiazole Core in Organic Chemistry
The 1,2-thiazole, also known as isothiazole (B42339), is a five-membered aromatic heterocyclic compound containing one sulfur and one nitrogen atom in adjacent positions. medwinpublishers.com This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in a wide array of biologically active compounds. medwinpublishers.comresearchgate.net The unique arrangement of heteroatoms in the 1,2-thiazole ring imparts distinct electronic properties, making it a valuable pharmacophore and a versatile building block in the synthesis of complex molecules. globalresearchonline.netrsc.org
The isothiazole nucleus is found in various natural products and has been incorporated into numerous synthetic compounds exhibiting a broad spectrum of pharmacological activities. medwinpublishers.com These activities underscore the importance of the 1,2-thiazole core as a privileged scaffold in drug discovery. Furthermore, derivatives of 1,2-thiazole are utilized in non-pharmaceutical applications, such as herbicides and printing inks. researchgate.net The ability to functionalize the isothiazole ring at various positions allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules, leading to the development of novel therapeutic agents and materials. numberanalytics.comacs.org
Historical Context of Thiazole (B1198619) Synthesis and Functionalization Relevant to 3-Benzoyl-1,2-thiazole
The synthesis of the isothiazole ring system has historical roots in the oxidation and subsequent decarboxylation of 5-amino-1,2-benzoisothiazole. medwinpublishers.com However, modern synthetic chemistry has evolved to utilize more accessible starting materials. medwinpublishers.com A significant and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. acs.orgbeilstein-journals.orgresearchgate.net This method and its variations have been instrumental in producing a vast library of thiazole derivatives. researchgate.net
The functionalization of the pre-formed thiazole ring is crucial for introducing diverse substituents, such as the benzoyl group at the 3-position. Key methods for achieving this include:
Metal-catalyzed cross-coupling reactions: Techniques like Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools for creating carbon-carbon bonds on the thiazole scaffold. numberanalytics.com
Directed metalation: Using strong bases, specific positions on the thiazole ring can be deprotonated and subsequently reacted with electrophiles, such as benzoyl chloride. For instance, a Pd-catalyzed acylation reaction using benzoyl chloride has been successfully employed to create acyl-substituted thiazoles. acs.org
C-H activation: This modern approach allows for the direct functionalization of carbon-hydrogen bonds, offering an efficient route to substituted thiazoles. numberanalytics.com
A relevant example is the one-pot synthesis of 5-acyl-2-amino-1,3-thiazoles, which involves the reaction of thiaazadienes with α-halo ketones. clockss.org This highlights a pathway where an acyl group, including a benzoyl moiety, can be incorporated into the thiazole structure during its formation. clockss.org
Scope and Research Focus on the Benzoyl Moiety in 1,2-Thiazole Systems
Research into 3-acyl and 3-benzoyl heterocyclic systems, such as imidazo[1,2-a]pyrimidines, has shown that the benzoyl group plays a critical role in their biological activity. mdpi.com Docking studies of 3-benzoyl imidazo[1,2-a]pyrimidine (B1208166) derivatives, for example, have indicated specific interactions with biological targets, suggesting that the benzoyl moiety is key to their mechanism of action. mdpi.com In the context of 1,2-thiazoles, the benzoyl group is investigated for its ability to modulate the compound's potential as an inhibitor for enzymes like caspases, as seen in studies on N-acyl-substituted 1,2-benzisothiazol-3-one derivatives. nih.gov The phenyl ring of the benzoyl group can engage in hydrophobic interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor, both of which are crucial for molecular recognition processes in biological systems. nih.gov The study of how electron-withdrawing or electron-donating substituents on the benzoyl ring affect reactivity and biological efficacy is also a key area of research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
phenyl(1,2-thiazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZOPDRCVGRSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1870903-20-0 | |
| Record name | 3-benzoyl-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Benzoyl 1,2 Thiazole and Its Analogues
Classical Approaches to 1,2-Thiazole Ring Construction Applicable to Benzoyl Substitution
Classical syntheses of the 1,2-thiazole (isothiazole) ring have traditionally relied on the formation of the core heterocyclic structure from acyclic precursors containing the necessary nitrogen and sulfur elements. These methods are adaptable for the introduction of a benzoyl group at the C3 position by selecting appropriately substituted starting materials.
The fundamental construction of the 1,2-thiazole ring often involves the cyclization of a three-carbon backbone with reagents that provide the sulfur and nitrogen atoms. A common strategy employs β-functionalized carbonyl compounds or their equivalents. To achieve a 3-benzoyl substitution, a precursor such as benzoylacetonitrile (a β-ketonitrile) is a logical starting point.
In a representative reaction, a β-ketonitrile can undergo treatment with a sulfurating and aminating agent. For instance, reaction with thionyl chloride (SOCl₂) can lead to the formation of the 1,2-thiazole ring through a complex sequence involving chlorination, sulfur dioxide insertion, and subsequent reaction with an ammonia source. Another classical route involves the reaction of enamines, derived from β-dicarbonyl compounds, with sulfur-based reagents. The general principle relies on creating the N–S bond and the S–C bond to close the five-membered ring.
For fused systems, such as 3-benzoyl-1,2-benzisothiazole, annulation strategies are employed where the 1,2-thiazole ring is constructed onto a pre-existing benzene ring. A primary method for synthesizing 1,2-benzisothiazoles starts from 2-mercaptobenzamide derivatives. The intramolecular oxidative cyclization of these precursors, often facilitated by an oxidizing agent, leads to the formation of the S-N bond, yielding the fused bicyclic system. To introduce a benzoyl group at the 3-position, one could envision the cyclization of a 2-sulfenylbenzoyl derivative that already contains the benzoyl moiety.
Another established route involves the reaction of 3-chloro-1,2-benzisothiazole with carbanions. While this involves functionalizing a pre-formed ring, related syntheses build the ring from the ground up. For example, starting from o-mercaptoacylphenones, a sequence of S-nitrosation followed by an intramolecular aza-Wittig reaction can construct the 3-substituted benzisothiazole core.
Modern Synthetic Strategies for 3-Benzoyl-1,2-thiazole Core Generation
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing heterocyclic systems, including those bearing a benzoyl group. These modern strategies often feature higher atom economy, milder reaction conditions, and novel bond-forming disconnections.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient modern synthetic strategy. While many MCRs for thiazole (B1198619) synthesis yield the 1,3-thiazole isomer, they are notable for their ability to directly incorporate benzoyl precursors.
A prominent example involves the reaction of an aldehyde, an alkyl bromide, and benzoyl isothiocyanate in the presence of an ammonium source. acs.orgorganic-chemistry.orgacs.org This approach allows for the rapid assembly of a complex thiazole structure with the benzoyl group integrated from the outset. The use of green solvents like water and nanoparticle catalysts can further enhance the environmental credentials of these reactions. acs.orgorganic-chemistry.orgacs.org
| Aldehyde | Alkyl Bromide | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethyl bromoacetate | KF/Clinoptilolite NPs / Water | Good to Excellent | acs.org |
| 4-Chlorobenzaldehyde | Ethyl bromoacetate | KF/Clinoptilolite NPs / Water | Good to Excellent | acs.org |
| 4-Methylbenzaldehyde | Phenacyl bromide | KF/Clinoptilolite NPs / Water | Good to Excellent | acs.org |
Transition-metal catalysis has revolutionized organic synthesis by enabling direct C-H bond functionalization, which circumvents the need for pre-functionalized starting materials. While palladium has been extensively used for C-H arylation of thiazoles, recent work with other transition metals has demonstrated direct acylation. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions are a cornerstone of modern cross-coupling chemistry. Decarboxylative coupling, in particular, has emerged as a powerful method for forming carbon-carbon bonds by using readily available carboxylic acids as coupling partners. This approach avoids the preparation of organometallic reagents and typically generates CO₂ as the only byproduct. While palladium-catalyzed decarboxylative arylation of thiazoles is well-documented, direct acylation via this pathway on the 1,2-thiazole ring remains less common.
However, the principles of transition-metal-catalyzed decarboxylative C-H functionalization have been successfully applied to related heterocyclic systems. A notable example is the cobalt-catalyzed decarboxylative benzoylation of 1,3-thiazoles with α-oxocarboxylic acids. acs.orgnih.govacs.org This reaction proceeds via a direct C-H activation at the C2 position of the thiazole ring, followed by coupling with a benzoyl group generated in situ from the decarboxylation of 2-oxo-2-phenylacetic acid. acs.orgnih.gov This methodology represents a significant advance in heteroaryl ketone synthesis and showcases a modern strategy directly applicable to the acylation of the thiazole core. acs.orgnih.gov
| Thiazole Substrate | α-Oxocarboxylic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Benzothiazole (B30560) | 2-Oxo-2-phenylacetic acid | Co(OAc)₂·4H₂O / Ag₂CO₃ | Moderate | acs.org |
| 4-Methylthiazole | 2-Oxo-2-phenylacetic acid | Co(OAc)₂·4H₂O / Ag₂CO₃ | Moderate | acs.org |
| Benzothiazole | 2-(4-Methoxyphenyl)-2-oxoacetic acid | Co(OAc)₂·4H₂O / Ag₂CO₃ | Good | acs.org |
| Benzothiazole | 2-(4-Chlorophenyl)-2-oxoacetic acid | Co(OAc)₂·4H₂O / Ag₂CO₃ | Good | acs.org |
Compound Name Index
| Compound Name |
|---|
| This compound |
| 1,2-Thiazole (Isothiazole) |
| Benzoylacetonitrile |
| Thionyl chloride |
| 3-Benzoyl-1,2-benzisothiazole |
| 1,2-Benzisothiazole |
| 2-Mercaptobenzamide |
| 3-Chloro-1,2-benzisothiazole |
| o-Mercaptoacylphenone |
| Benzoyl isothiocyanate |
| 1,3-Thiazole |
| Ethyl bromoacetate |
| Phenacyl bromide |
| Benzothiazole |
| 2-Oxo-2-phenylacetic acid |
| 4-Methylthiazole |
| 2-(4-Methoxyphenyl)-2-oxoacetic acid |
| 2-(4-Chlorophenyl)-2-oxoacetic acid |
Transition-Metal Catalyzed Routes to this compound
Copper-Mediated Cyclization Reactions
Copper-catalyzed reactions are pivotal in heterocyclic chemistry for their efficiency in forming carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, which are essential for constructing the 1,2-thiazole ring. These methods offer mild reaction conditions and demonstrate good tolerance for a variety of functional groups. organic-chemistry.org
One prominent copper-catalyzed approach involves a [3+1+1]-type condensation reaction. For the synthesis of thiazole derivatives, this can involve the reaction of oximes, anhydrides, and potassium thiocyanate, which proceeds under mild conditions with good functional group tolerance. organic-chemistry.org While this specific example leads to 1,3-thiazoles, analogous strategies can be envisioned for 1,2-thiazoles.
Another relevant copper-catalyzed method is the aerobic oxidative annulation of an amidine with an isothiocyanate. This strategy, leading to 5-amino/imino substituted 1,2,4-thiadiazoles, demonstrates copper's ability to facilitate C-N and N-S bond formations in a single operation. researchgate.net Furthermore, copper catalysis is effective in the direct arylation of heterocycle C-H bonds, a reaction that could be applied to functionalize a pre-existing 1,2-thiazole ring. organic-chemistry.org
The synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles has been achieved via a copper-catalyzed intramolecular N—S bond formation, highlighting the versatility of copper catalysts in constructing sulfur-nitrogen heterocycles. researchgate.net For the specific synthesis of a this compound, a plausible copper-mediated pathway could involve the cyclization of a β-ketonitrile precursor bearing a benzoyl group with a suitable sulfur source, where the copper catalyst facilitates the crucial C-S and N-S bond-forming steps.
Table 1: Examples of Copper-Mediated Synthesis of Thiazole and Related Heterocycles
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(I) | Oximes, Anhydrides, KSCN | Thiazoles | Good | organic-chemistry.org |
| Cu(II) | Amidines, Isothiocyanates | 1,2,4-Thiadiazoles | Good | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign processes, have been widely applied to the synthesis of thiazole derivatives. bepls.comresearchgate.net These approaches include the use of alternative energy sources, solvent-free conditions, and recyclable catalysts to improve the ecological footprint of synthetic procedures. bepls.comresearchgate.net
Solvent-Free Reactions
Performing reactions without a solvent, or "neat," minimizes the use of volatile organic compounds, which are often hazardous and difficult to recycle. youtube.com These reactions are typically facilitated by grinding the reactants together or by heating them under microwave irradiation. bepls.com For thiazole synthesis, a solvent-free approach has been demonstrated in the reaction of aryl ketones with thiosemicarbazide and phenacyl bromides under microwave irradiation, affording hydrazinyl thiazoles in a one-pot process. bepls.com A similar catalyst-free and solvent-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has also been reported. bepls.com An eco-friendly neat synthesis of isothiazoles, the core of this compound, has been developed using ammonium thiocyanate, highlighting a simple and rapid route to this heterocyclic system. rsc.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. nih.govscielo.br This technique has been successfully applied to various syntheses of thiazole derivatives. jusst.orgbohrium.com For instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones is efficiently carried out under microwave irradiation using chitosan as a biodegradable, basic catalyst. nih.gov The synthesis of 2-aminothiazole derivatives from substituted ketones, thiourea, and iodine is also accelerated by microwave energy. jusst.org This methodology provides a clear advantage in terms of energy efficiency and reaction speed, making it a highly attractive approach for the synthesis of this compound analogues. scielo.br
Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis
| Reaction | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 2-aminothiazoles | 8-10 | 5-15 | Higher with MW | jusst.org |
| Synthesis of Thiazolyl-pyridazinediones | N/A | 4-8 | High | nih.gov |
Ultrasonic Irradiation Methods
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature spots that accelerate chemical reactions. tandfonline.com This green technique offers benefits such as shorter reaction times, higher yields, and milder reaction conditions. tandfonline.comacs.orgnih.gov The synthesis of various thiazole derivatives has been effectively promoted by ultrasound. nih.govsemanticscholar.orgarabjchem.org For example, novel thiazole derivatives have been synthesized efficiently using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation. mdpi.com This method provides high yields in reduced reaction times under mild conditions. mdpi.com The application of ultrasound has been shown to be an eco-friendly and efficient approach for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.com
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly reaction pathways. analis.com.my Enzymes can operate under mild conditions, often in aqueous media, and exhibit high stereo- and regioselectivity. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, achieving high yields under mild, enzyme-catalyzed conditions. nih.gov This process involves the reaction of a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate catalyzed by enzymes like trypsin from porcine pancreas (PPT). nih.gov The enzyme is believed to activate a carbonyl group in an intermediate, facilitating the final cyclization step to form the thiazole ring. nih.gov
Table 3: Enzyme Screening for Chemoenzymatic Thiazole Synthesis
| Enzyme Catalyst | Substrates | Yield (%) | Reference |
|---|---|---|---|
| Trypsin from porcine pancreas (PPT) | Benzoyl isothiocyanate, Diethylamine, DMAD | 90 | nih.gov |
| α-Amylase from Aspergillus oryzae | Benzoyl isothiocyanate, Secondary amine, DMAD | Good | analis.com.my |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires the use of asymmetric synthesis techniques. Since the core this compound structure is achiral, chirality must be incorporated into a substituent on either the thiazole ring or, more commonly, on the carbon atom alpha to the benzoyl carbonyl group.
Use of Chiral Auxiliaries: One established strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.org For instance, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a 1,2-thiazole precursor through an acyl linkage. wikipedia.org The chiral environment created by the auxiliary can then direct the diastereoselective alkylation or functionalization of the α-carbon of the acyl group. Subsequent reaction with a phenyl organometallic reagent followed by cleavage of the auxiliary would yield an enantiomerically enriched α-substituted-3-benzoyl-1,2-thiazole derivative. Sulfur-containing chiral auxiliaries, like thiazolidinethiones, have also proven effective in similar asymmetric transformations. scielo.org.mx
Asymmetric Reduction of Prochiral Ketones: An alternative approach involves the asymmetric reduction of a prochiral ketone precursor. For example, a 3-(α-substituted-benzoyl)-1,2-thiazole, which contains a ketone flanked by two different groups, can be stereoselectively reduced to a chiral secondary alcohol. This is typically achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation. While this method yields a chiral alcohol rather than a ketone, these alcohol analogues are often valuable targets in their own right in medicinal chemistry.
| Strategy | Description | Key Reagents/Components | Resulting Chiral Moiety |
|---|---|---|---|
| Chiral Auxiliary Directed Synthesis | A removable chiral group is attached to the molecule to direct the stereoselective formation of a new chiral center. wikipedia.org | Evans Oxazolidinones, Camphorsultam, Thiazolidinethiones. wikipedia.orgscielo.org.mx | α-Substituted Chiral Ketone |
| Asymmetric Reduction | A prochiral ketone is reduced to a chiral alcohol using a stereoselective reducing agent or catalyst. | CBS Reagents, Chiral Ruthenium Catalysts, Biocatalysts. | Chiral Secondary Alcohol |
Reactivity Profile and Transformational Chemistry of 3 Benzoyl 1,2 Thiazole
Electrophilic Aromatic Substitution Reactions on the 1,2-Thiazole Ring of 3-Benzoyl-1,2-thiazole
The 1,2-thiazole ring is generally resistant to electrophilic aromatic substitution due to its π-deficient nature, a consequence of the electronegativity of the nitrogen atom. In the parent 1,2-thiazole, electrophilic attack, when forced, occurs preferentially at the C4 position, which is the most electron-rich carbon.
The introduction of the 3-benzoyl group further deactivates the ring towards electrophiles. The strong electron-withdrawing effect of the carbonyl moiety reduces the electron density at all ring positions, making electrophilic substitution exceptionally difficult. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the 1,2-thiazole ring of this compound typically require harsh conditions and often result in low yields or no reaction. The deactivating nature of the 3-benzoyl substituent makes the thiazole (B1198619) ring less reactive than benzene, and electrophilic attack, if it occurs, would be directed away from the electron-deficient C3 position, with C4 and C5 being potential, albeit highly unreactive, sites.
Nucleophilic Attack and Addition Reactions to the 1,2-Thiazole Ring and Carbonyl Group
The electron-deficient character of the this compound moiety makes it susceptible to nucleophilic attack at two primary locations: the carbonyl carbon and the heterocyclic ring itself.
Attack on the Carbonyl Group: The benzoyl group's carbonyl carbon is a prominent electrophilic center and readily undergoes nucleophilic addition reactions, which are characteristic of ketones. These transformations are generally efficient and provide a route to modify the side chain without affecting the heterocyclic core. Common examples include reduction to a secondary alcohol or addition of organometallic reagents to form a tertiary alcohol.
Table 1: Nucleophilic Addition to the Carbonyl Group of this compound
| Reagent | Product | Reaction Type |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Phenyl(1,2-thiazol-3-yl)methanol | Reduction |
| Methylmagnesium bromide (CH₃MgBr) | 1-Phenyl-1-(1,2-thiazol-3-yl)ethanol | Grignard Addition |
| Phenyl lithium (C₆H₅Li) | Diphenyl(1,2-thiazol-3-yl)methanol | Organolithium Addition |
Attack on the 1,2-Thiazole Ring: Nucleophilic attack on the 1,2-thiazole ring is less common than on the carbonyl group but can be induced, particularly due to the activating effect of the 3-benzoyl group. Nucleophilic aromatic substitution typically requires a leaving group at a position activated for displacement. More commonly, strong nucleophiles can initiate ring-opening reactions. For instance, treatment of N-alkylated 1,2-thiazolium salts with hydroxide (B78521) can lead to cleavage of the N-S bond, a characteristic reaction of this ring system. While direct nucleophilic substitution on the unsubstituted ring of this compound is not well-documented, its derivatives can participate in such transformations.
Rearrangement Reactions Involving the this compound Moiety
Rearrangement reactions provide pathways to structurally diverse molecules from a common precursor. While rearrangements of the this compound skeleton itself are not extensively reported, related heterocyclic systems undergo significant structural reorganization. A notable example is the oxidative ring contraction of 4H-1,2,6-thiadiazines, which can lead to the formation of a benzoyl-substituted 1,2,5-thiadiazole (B1195012) derivative. hw.ac.uk
In one study, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) did not yield a simple oxidation product but instead resulted in an oxidative rearrangement. This process involves a ring contraction with the excision of a carbon atom to afford 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. hw.ac.uk This transformation highlights a complex pathway involving oxidation and skeletal rearrangement to form a stable, acylated five-membered heterocycle.
Cycloaddition Reactions of this compound Derivatives
Due to its aromatic character, the 1,2-thiazole ring is generally a reluctant participant in cycloaddition reactions. wikipedia.org Significant energy is required to overcome the aromatic stabilization. However, under specific conditions, thiazole derivatives can act as dienophiles or participate in [3+2] cycloadditions.
The reactivity in cycloadditions is highly dependent on the substituents. For this compound, the electron-withdrawing group could potentially activate the C4=C5 double bond for reactions with electron-rich dienes in a Diels-Alder type reaction, although such reactivity is not commonly reported for the 1,2-thiazole system. More prevalent in the literature are [3+2] cycloaddition reactions that form a thiazole ring. rsc.orgrsc.org For instance, pyridinium (B92312) 1,4-zwitterionic thiolates have been used in [3+2] cycloadditions to synthesize various thiazoles. rsc.org While not a reaction of this compound, these methods underscore the utility of cycloaddition chemistry in accessing substituted thiazole scaffolds.
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: The sulfur atom in the 1,2-thiazole ring is susceptible to oxidation. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) can convert the sulfide (B99878) to a sulfoxide (B87167) (1-oxide) and subsequently to a sulfone (1,1-dioxide). acs.org This oxidation alters the electronic properties and geometry of the ring. The formation of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide from a thiadiazine precursor demonstrates that the S-dioxide state is accessible in related systems. hw.ac.uk The nitrogen atom can also be oxidized to an N-oxide, although this is less common for 1,2-thiazoles compared to other nitrogen heterocycles. wikipedia.org
Reductive Transformations: Reduction of this compound can occur at two main sites: the benzoyl group and the thiazole ring.
Reduction of the Carbonyl Group: As discussed in section 3.2, the carbonyl can be selectively reduced to a secondary alcohol using hydride reagents. For a complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-), harsher methods like the Wolff-Kishner or Clemmensen reduction would be employed.
Reduction of the Thiazole Ring: The aromatic 1,2-thiazole ring is stable to many reducing agents, including catalytic hydrogenation under standard conditions. pharmaguideline.com However, more potent reducing systems, such as Raney Nickel, can cause reductive cleavage of the carbon-sulfur bonds, leading to desulfurization and complete degradation of the ring. pharmaguideline.com
Table 2: Summary of Oxidative and Reductive Transformations
| Reaction Type | Reagent(s) | Site of Transformation | Product Type |
|---|---|---|---|
| Oxidation | m-CPBA | Ring Sulfur | This compound 1-oxide (Sulfoxide) |
| Oxidation | m-CPBA (excess) | Ring Sulfur | This compound 1,1-dioxide (Sulfone) |
| Reduction | NaBH₄ / LiAlH₄ | Carbonyl Group | Phenyl(1,2-thiazol-3-yl)methanol |
| Reduction | H₂NNH₂ / KOH | Carbonyl Group | 3-Benzyl-1,2-thiazole |
| Reduction | Raney Nickel (Ra-Ni) | Thiazole Ring | Ring Cleavage/Desulfurization Products |
Applications of 3 Benzoyl 1,2 Thiazole in Organic Synthesis and Catalysis
Utilization in Organic Reagent Design
No information was found regarding the design or application of 3-benzoyl-1,2-thiazole as a specific organic reagent for synthetic transformations.
Role as a Ligand in Coordination Chemistry and Catalysis
Metal Complexation Studies with this compound Ligands:The search did not uncover any studies on the metal complexation of this compound. General reviews on the coordination chemistry of isothiazoles exist, but they do not provide specific examples or data related to ligands bearing a 3-benzoyl substituent. Without experimental or computational studies, any discussion on its potential coordination modes would be speculative.
Due to the absence of specific research on "this compound" in the searched scientific databases, generating an article that meets the requirements of being scientifically accurate and strictly adhering to the provided outline is not feasible.
Material Science Applications of this compound Derivatives
The development of new materials with tailored electronic and photophysical properties is a major focus of material science. Heterocyclic compounds are often used as building blocks for these materials. Research in this area has explored various thiazole-containing structures, but specific applications for derivatives of this compound are not detailed.
For instance, conjugated polymers based on thiazolothiazole have been synthesized and evaluated as donor materials in polymer solar cells. researchgate.net The electronic structure of general thiazole-based polymers has also been a subject of study. arizona.edu In the field of organic light-emitting diodes (OLEDs), various heterocyclic compounds, including derivatives of carbazole, thienopyrroledione, and 2,1,3-benzothiadiazole, have been investigated as emitting materials. mdpi.comresearchgate.net However, the literature does not specify the incorporation or application of this compound derivatives in these or other material science contexts.
Advanced Structural Characterization and Conformational Analysis of 3 Benzoyl 1,2 Thiazole Derivatives
X-Ray Crystallography for Solid-State Structure Elucidation
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. While specific polymorphism studies on 3-Benzoyl-1,2-thiazole are not extensively documented, research on structurally related molecules, such as 2-benzoyl-N,N-diethylbenzamide, highlights the importance of this phenomenon. mdpi.com In one study, two new polymorphs of this benzamide (B126) derivative were identified, crystallizing in the same monoclinic space group but with different long-range molecular packing and molecular conformations compared to the previously known form. mdpi.com
Co-crystallization, another strategy in crystal engineering, involves combining a target molecule with a coformer to create a new crystalline solid with potentially improved properties. Studies on the pterostilbene/picolinic acid cocrystal have revealed the existence of two polymorphic forms, demonstrating how different supramolecular synthons can arise and influence the crystal packing. nih.gov These studies underscore the potential for polymorphism and co-crystallization in the broader class of benzoyl-containing organic compounds, suggesting that derivatives of this compound could also form diverse crystalline structures under various crystallization conditions.
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Analysis of crystal structures of related benzothiazole (B30560) and thiadiazole derivatives provides insight into the types of interactions that likely dictate the solid-state architecture of this compound compounds.
Weak hydrogen bonds, such as C—H⋯O and C—H⋯N, are frequently observed. For instance, in the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the packing involves dimeric units connected by a C—H⋯O=C hydrogen bond, forming a layered structure. nih.gov Similarly, the packing in N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide is determined by classical N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds. iucr.orgresearchgate.net In 3-Benzoyl-1-(2-methoxyphenyl)thiourea, centrosymmetric eight-membered synthons are formed through N—H⋯S hydrogen bonds, which are further connected into a three-dimensional structure by C—H⋯O interactions. nih.gov
Other significant interactions include π–π stacking and short contacts involving the sulfur atom. An intramolecular S⋯O=C contact is a recurring feature in several benzothiazole derivatives, with distances measured in the range of 2.681–2.786 Å. nih.govnih.gov The crystal packing of these compounds can also be influenced by S⋯S contacts and offset π–π stacking, leading to herringbone patterns. nih.gov
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | C—H⋯O Hydrogen Bond | Connects dimeric inversion-symmetric units into a layer structure. | nih.gov |
| N′-[2-(Benzo[d]thiazol-2-yl)acetyl]benzohydrazide | N—H⋯O=C and N—H⋯N(thiazole) Hydrogen Bonds | Determines the formation of a layered molecular packing structure. | iucr.org |
| 3-Benzoyl-1-(2-methoxyphenyl)thiourea | N—H⋯S and C—H⋯O Hydrogen Bonds | Forms centrosymmetric dimers which are connected into a 3D architecture. | nih.gov |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | Intramolecular S⋯O=C Contact | A short contact of 2.727 (2) Å is observed within the molecule. | nih.gov |
| 4-(Benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C—H⋯O and C—H⋯S Hydrogen Bonds | The carbonyl oxygen acts as an acceptor to four C—H donors. | nih.gov |
Advanced NMR Spectroscopic Techniques for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. While standard ¹H and ¹³C NMR are used for routine structural confirmation, advanced techniques provide deeper insights into the three-dimensional arrangement and intramolecular interactions. nih.gov
Heteronuclear NMR spectroscopy, including ¹⁵N and ²H NMR, has been employed to study intramolecular hydrogen bonding in derivatives like 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. nih.gov In these compounds, a strong intramolecular hydrogen bond was investigated through deuterium (B1214612) exchange experiments. The replacement of the hydrogen atom in the N-H bond with deuterium resulted in observable changes in the multiplet structure and chemical shifts in the ¹H, ¹³C, and ¹⁵N NMR spectra, confirming the presence and strength of the hydrogen bond in solution. nih.gov Conformational studies of thiazole-containing amino acids have also revealed that intramolecular hydrogen bonds, such as N–H⋯N(thiazole), can significantly stabilize specific conformations in the gas phase and solution. nih.gov
These advanced NMR methods are essential for understanding the preferred solution-state conformations of this compound derivatives, which may differ from their solid-state structures and are more relevant to their behavior in biological or reaction media.
| Nucleus | Solvent | Chemical Shift (ppm) - H2 | Chemical Shift (ppm) - H4 | Chemical Shift (ppm) - H5 | Reference |
|---|---|---|---|---|---|
| ¹H | CDCl₃ | 8.890 | 7.993 | 7.435 | chemicalbook.com |
| ¹H | Acetone | 9.00 | 7.93 | 7.65 | chemicalbook.com |
| ¹H | Cyclohexane | 8.68 | 7.83 | 7.19 | chemicalbook.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The vibrational frequencies are sensitive to the molecular structure and environment. For this compound derivatives, these techniques are invaluable for identifying characteristic stretching and bending modes.
The IR spectra of related benzothiazole derivatives show characteristic absorption bands. nih.gov The stretching vibration of the benzoyl C=O group typically appears in the range of 1620-1710 cm⁻¹. nih.govnih.gov The C=N stretching vibration of the thiazole (B1198619) ring is often observed around 1582-1640 cm⁻¹. nih.govnih.govresearchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretches from substituents like methyl groups appear just below 3000 cm⁻¹. nih.govnih.gov
Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental data to perform rigorous assignments of the observed vibrational bands. nih.govmdpi.com Studies on the thiazole molecule itself have identified characteristic ring stretching vibrations in the 1300-1600 cm⁻¹ region and C-H in-plane and out-of-plane bending vibrations between 700-1520 cm⁻¹. researchgate.net The thiazole sulfur atom's vibration is noted around 748 cm⁻¹. researchgate.net This combined experimental and theoretical approach allows for a confident assignment of all fundamental vibrations, providing a detailed fingerprint of the molecular structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3062 - 3068 | 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | nih.gov |
| Aliphatic C-H Stretch | 2918 - 2930 | 4-(Benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | nih.gov |
| Carbonyl (C=O) Stretch | 1620 - 1710 | 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | nih.gov |
| Iminyl (C=N) Stretch | 1582 - 1640 | Riluzole (a benzothiazole derivative) | researchgate.net |
| Aromatic C=C Stretch | 1460 - 1619 | 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | nih.gov |
| Thiazole Ring Vibrations | 1300 - 1600 | Thiazole | researchgate.net |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—those that are non-superimposable on their mirror images. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, providing information about its absolute configuration and conformation in solution.
While this compound itself is achiral, the introduction of stereocenters or elements of axial or planar chirality in its derivatives necessitates the use of chiroptical spectroscopy for stereochemical assignment. A pertinent example from the broader class of thiazole-containing compounds is the study of 3,3'-dimethyl-3H,3'H-2,2'-spirobi[ nih.goviucr.orgbenzothiazole], a chiral spiro compound. researchgate.net In this research, the enantiomers were separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase. The absolute configuration of the eluted enantiomers (designated as P for plus and M for minus) was unequivocally established by comparing the experimentally measured CD spectra with the CD spectrum calculated using computational methods for one of the enantiomers. researchgate.net This approach, which combines experimental chiroptical data with theoretical calculations, is a powerful and widely used strategy for the unambiguous assignment of absolute configuration in complex chiral molecules. researchgate.net The stereochemistry of thiazole-containing natural products has also been shown to be crucial for their biological activity, further highlighting the importance of these analytical techniques. nih.gov
Mechanistic Investigations of Chemical Processes Involving 3 Benzoyl 1,2 Thiazole
Detailed Reaction Pathway Analysis of Synthesis and Transformation Reactions
Detailed reaction pathway analysis for the synthesis of the 1,2-thiazole (isothiazole) ring system often involves the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms. For 3-acylisothiazoles, a common synthetic strategy involves the reaction of β-enaminones or related enamines with a sulfur source.
One plausible pathway for the synthesis of a 3-benzoyl-1,2-thiazole backbone would start from a benzoyl-substituted enamine. The reaction mechanism would likely proceed through the following key steps:
Thionation of the Enamine : The nitrogen of the enamine would react with a sulfur transfer reagent.
Electrophilic Cyclization : An intramolecular electrophilic attack by the sulfur atom onto the enamine's double bond would form the five-membered isothiazole (B42339) ring.
Aromatization : Subsequent elimination of a leaving group or a proton would lead to the aromatic 1,2-thiazole ring.
Transformation reactions of the isothiazole ring can include ring-opening reactions under nucleophilic attack, often initiated at the sulfur atom or the C5 position, leading to various acyclic compounds. The benzoyl group at the 3-position can also undergo typical ketone reactions, although the electronic nature of the isothiazole ring will influence its reactivity.
Kinetic Studies and Rate Law Determination
A hypothetical kinetic study of a substitution reaction on this compound would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The rate law could be determined by varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
| Reactant | Order of Reaction | Rate Constant (k) |
| This compound | First | Data Not Available |
| Nucleophile | First | Data Not Available |
| This table represents a hypothetical framework for kinetic data, as specific experimental values for this compound are not available. |
Isotopic Labeling Experiments for Mechanistic Probes
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of atoms from reactants to products. wikipedia.org For the synthesis of this compound, one could envision using precursors labeled with stable isotopes such as ¹³C, ¹⁵N, or ³⁴S.
For instance, to confirm the cyclization mechanism, a ¹⁵N-labeled enamine could be used. The position of the ¹⁵N atom in the final this compound product, as determined by mass spectrometry or ¹⁵N NMR, would confirm the proposed intramolecular cyclization pathway. Similarly, using a ³⁴S-labeled sulfur transfer reagent would allow for the tracking of the sulfur atom throughout the reaction. While this is a standard methodology, specific applications of isotopic labeling for elucidating the reaction mechanisms of this compound have not been reported.
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for verifying proposed reaction mechanisms, studying transition states, and predicting molecular properties. mdpi.comnih.gov While specific DFT studies on this compound are scarce, computational analyses of related thiazole (B1198619) and isothiazole derivatives provide insights into their electronic structure and reactivity. acs.orgresearchgate.net
A computational study on the synthesis of this compound would involve:
Geometry Optimization : Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State Searching : Locating the transition state structures connecting intermediates along the reaction pathway.
Energy Profile Calculation : Determining the activation energies for each step to identify the rate-determining step.
Molecular Orbital Analysis : Examining the HOMO and LUMO energies to understand the molecule's reactivity and electronic properties. mdpi.com
Such calculations could confirm the feasibility of a proposed reaction pathway and provide a deeper understanding of the factors controlling the reaction's outcome.
| Computational Method | Basis Set | Calculated Property | Finding |
| DFT | B3LYP/6-311+G(d,p) | Optimized Geometry | Data Not Available |
| DFT | B3LYP/6-311+G(d,p) | Transition State Energies | Data Not Available |
| DFT | B3LYP/6-311+G(d,p) | HOMO-LUMO Gap | Data Not Available |
| This table illustrates the type of data that would be generated from a computational study, but specific findings for this compound are not available in the literature. |
Future Research Directions and Unexplored Avenues for 3 Benzoyl 1,2 Thiazole
Development of Novel and Sustainable Synthetic Methodologies
The advancement of research into 3-Benzoyl-1,2-thiazole is contingent upon the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, which present significant environmental and economic challenges. bepls.comresearchgate.net Future efforts must pivot towards green chemistry principles to ensure the sustainable production of this compound and its derivatives. researchgate.netdntb.gov.ua
Key avenues for exploration include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. bepls.commdpi.com
Solvent-Free and Aqueous Media Reactions: Developing "neat" synthesis protocols or utilizing water as a solvent minimizes the use and waste of volatile organic compounds (VOCs). rsc.orgnih.gov
Reusable and Biocatalysts: The design of heterogeneous catalysts, such as recyclable nanoparticles or biocatalysts like enzymes, can offer high selectivity under mild conditions and simplify product purification. mdpi.comacs.org
One-Pot, Multi-Component Reactions: Combining several synthetic steps into a single, continuous process enhances efficiency by reducing the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net
| Methodology | Principle | Potential Advantages | Relevant Research Context |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Reduced reaction times, higher yields, improved purity. | Widely applied in green synthesis of various thiazole (B1198619) derivatives. bepls.com |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs acoustic cavitation to enhance chemical reactivity. | Mild conditions, shorter reaction times, effective for heterogeneous reactions. | Proven effective for synthesizing thiazoles using eco-friendly biocatalysts. mdpi.com |
| Neat (Solvent-Free) Synthesis | Reactants are mixed in the absence of a solvent. | Eliminates solvent waste, simplifies workup, high atom economy. | Successfully developed for the eco-friendly synthesis of isothiazoles. rsc.org |
| Catalysis in Aqueous Media | Utilizes water as the reaction solvent. | Environmentally benign, low cost, unique reactivity and selectivity. | A cornerstone of green chemistry approaches for heterocyclic synthesis. rsc.org |
| Reusable Nanoparticle Catalysis | Uses magnetically separable or otherwise recoverable nanocatalysts. | High efficiency, easy catalyst recovery and reuse, reduced metal leaching. | Demonstrated for the green one-pot synthesis of thiazole scaffolds. acs.org |
Exploration of Under-explored Reactivity Patterns
The chemical reactivity of this compound is a largely unexplored frontier. A systematic investigation into its behavior with various reagents could reveal novel transformation pathways and provide access to a diverse library of new functionalized molecules. The molecule possesses several distinct reactive sites: the carbonyl group, the isothiazole (B42339) ring, and the phenyl ring.
Future research should focus on:
Carbonyl Group Chemistry: Investigating reactions such as reduction to an alcohol, Grignard additions to form tertiary alcohols, and Wittig reactions to introduce carbon-carbon double bonds.
Isothiazole Ring Transformations: The stability and reactivity of the 1,2-thiazole ring itself warrant detailed study. Potential reactions include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions at the C4 and C5 positions, and ring-opening reactions under specific conditions to yield novel acyclic sulfur-nitrogen compounds. thieme-connect.comnih.gov
Electrophilic Aromatic Substitution: The phenyl ring of the benzoyl group can be functionalized through reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation, leading to a wide array of substituted derivatives.
| Reactive Site | Potential Reaction Type | Expected Product Class | Research Significance |
|---|---|---|---|
| Benzoyl Carbonyl (C=O) | Nucleophilic Addition (e.g., Grignard, Organolithium) | Tertiary Alcohols | Creates new chiral centers and expands molecular complexity. |
| Benzoyl Carbonyl (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohols | Access to derivatives with different electronic and hydrogen-bonding properties. |
| Isothiazole Ring (C4/C5) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Aryl- or Vinyl-Substituted Isothiazoles | Enables synthesis of extended π-conjugated systems for materials science. researchgate.net |
| Isothiazole Ring | Ring-Opening Reactions | Functionalized Acyclic Thioamides/Enamines | Provides access to unique, non-heterocyclic scaffolds from a cyclic precursor. |
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | Nitrobenzoyl-1,2-thiazoles | Introduces functional handles for further derivatization. |
Integration into Advanced Functional Materials
Heterocyclic compounds, particularly those containing sulfur and nitrogen, are foundational to the development of advanced functional materials due to their unique electronic and photophysical properties. medwinpublishers.com The this compound scaffold, featuring a π-conjugated system linking an electron-withdrawing benzoyl group to the isothiazole ring, is a promising candidate for applications in materials science.
Unexplored avenues include:
Organic Electronics: Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where tailored electronic properties are crucial.
Nonlinear Optical (NLO) Materials: The inherent asymmetry and charge-transfer characteristics of the molecule could lead to significant NLO properties, which are valuable for applications in telecommunications and optical computing.
Photochromic and Photophysical Systems: The benzoyl group acts as a chromophore, and modification of the molecular structure could lead to compounds with interesting photochromic behavior or unique fluorescence properties for use as molecular switches, sensors, or dyes. rsc.org
| Potential Application Area | Key Structural Feature | Desired Property | Rationale |
|---|---|---|---|
| Organic Semiconductors | Extended π-Conjugation | High Charge Carrier Mobility | The isothiazole ring system can facilitate intermolecular π-π stacking. medwinpublishers.com |
| Fluorescent Dyes/Sensors | Benzoyl Chromophore & Heterocyclic Core | High Quantum Yield, Solvatochromism | Intramolecular charge transfer can lead to environmentally sensitive fluorescence. rsc.org |
| Nonlinear Optical (NLO) Materials | Donor-Acceptor Architecture | Large Hyperpolarizability | The electronic push-pull nature could be enhanced with further substitution. |
| Corrosion Inhibitors | Sulfur and Nitrogen Heteroatoms | Adsorption onto Metal Surfaces | Heteroatoms can coordinate with metal surfaces to form a protective layer. researchgate.net |
Machine Learning and AI in the Design and Prediction of this compound Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. chemrxiv.orgresearchgate.net For a relatively unexplored compound like this compound, in silico methods can significantly accelerate the discovery cycle.
Future research directions should leverage:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: ML algorithms can be trained on data from known thiazole and isothiazole derivatives to predict the biological activities or physical properties (e.g., solubility, melting point, electronic properties) of novel this compound analogues. nih.gov
Reaction Outcome Prediction: AI models can be developed to predict the most likely products, yields, and optimal conditions for unexplored reactions of this compound, guiding experimental design and saving resources.
De Novo Design: Generative AI models could design new derivatives of this compound with specific, targeted properties for functional materials or other applications, exploring a vast chemical space that would be impossible to investigate experimentally. researchgate.net
| Machine Learning Model | Application | Required Input Data | Predicted Output |
|---|---|---|---|
| Deep Neural Network (DNN) | Prediction of Material Properties | Molecular descriptors, quantum chemical parameters. | Band gap, fluorescence wavelength, NLO response. ijain.org |
| Support Vector Machine (SVM) | QSAR for Biological Activity | Database of related compounds with known activity. | Predicted inhibitory constants (e.g., IC₅₀) against a target. nih.gov |
| Random Forest | Prediction of Synthetic Reaction Yields | Reactants, reagents, solvents, temperature, reaction time. | Predicted percentage yield of a target derivative. |
| Generative Adversarial Network (GAN) | Inverse Design of Novel Derivatives | Desired target properties (e.g., specific absorption maximum). | Novel molecular structures predicted to have the target properties. |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques
The most profound insights into the chemistry of this compound will emerge from a synergistic approach that tightly integrates theoretical predictions with experimental validation. nih.govresearchgate.net This modern research paradigm creates a powerful feedback loop where each discipline informs and accelerates the others.
An integrated workflow would involve:
Computational Modeling (In Silico): Using methods like Density Functional Theory (DFT) to predict the geometries, electronic structures, and spectral properties of proposed this compound derivatives. mdpi.com Molecular docking could be used to hypothesize interactions with biological targets. nih.gov
Targeted Synthesis (In Vitro): Synthesizing the most promising candidates identified through computational screening using the sustainable methodologies outlined previously.
Advanced Characterization (In Situ/Ex Situ): Employing a suite of spectroscopic techniques (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry) and physical measurements to confirm structures and evaluate the actual properties of the synthesized compounds. mdpi.com
Data-Driven Refinement: Using the experimental results to validate and refine the initial computational models, leading to more accurate predictions and informing the design of the next generation of derivatives.
| Phase | Techniques | Objective | Outcome |
|---|---|---|---|
| 1. Design & Prediction | DFT, Molecular Docking, QSPR, AI Models | Identify derivatives with high potential for desired properties. | A shortlist of high-priority synthetic targets. |
| 2. Synthesis | Green Synthetic Methods (e.g., Microwave, One-Pot) | Efficiently and sustainably prepare the target molecules. | Purified samples of novel this compound derivatives. |
| 3. Characterization & Testing | NMR, Mass Spectrometry, UV-Vis/Fluorescence Spectroscopy | Confirm molecular structures and measure actual properties. | Validated structural data and experimental property measurements. |
| 4. Analysis & Refinement | Comparison of Experimental vs. Predicted Data | Validate and improve the accuracy of computational models. | More powerful predictive models for the next design cycle. |
Q & A
Q. What are the standard synthetic routes for 3-Benzoyl-1,2-thiazole, and how are reaction conditions optimized?
The synthesis typically involves benzoylation of the thiazole core. For analogous compounds (e.g., brominated thiazoles), bromination under acidic or microwave-assisted conditions enhances efficiency . Key steps include:
- Substrate preparation : Start with 1,2-thiazole derivatives.
- Benzoylation : Use benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) or coupling agents.
- Optimization : Adjust solvent polarity (e.g., dichloromethane) and temperature (room temperature to reflux) to control regioselectivity. Monitor via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm benzoyl group attachment and thiazole ring integrity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for benzisothiazolone derivatives .
Q. What biological activities are associated with thiazole derivatives like this compound?
Thiazoles exhibit antimicrobial, anticancer, and enzyme-modulating properties. For example, brominated thiazoles show submicromolar cytotoxicity in cancer cell lines . Screen this compound against standard panels (e.g., NCI-60) to identify lead candidates.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
- Systematic variation : Synthesize analogs with incremental substituent changes (e.g., halogen, alkyl, or electron-withdrawing groups).
- Data triangulation : Cross-validate biological assays (e.g., enzyme inhibition vs. cell viability) to isolate confounding factors.
- Statistical modeling : Use multivariate analysis to identify dominant structural contributors to activity, as seen in benzotriazole studies .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Computational docking : Perform molecular dynamics simulations to predict binding modes (e.g., with DFT methods in benzotriazole research) .
- Proteomics : Identify protein targets via affinity chromatography or pull-down assays.
Q. How can solvent effects and reaction kinetics be optimized for scalable synthesis of this compound?
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for yield and purity.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from hours to minutes) while maintaining regioselectivity .
- Scale-up protocols : Use continuous flow reactors to mitigate exothermic risks and improve reproducibility.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste disposal : Follow guidelines for halogenated organic waste, as outlined in SDS for related thiazoles .
Methodological Tables
Q. Table 1: Comparison of Thiazole Derivatives’ Biological Activities
| Compound | Substituents | IC₅₀ (Cancer Cell Lines) | Key Reference |
|---|---|---|---|
| 3-Bromo-4-ethynyl-1,2-thiazole | Br, Ethynyl | 0.5–1.2 µM | |
| 4-Ethynyl-1,2-thiazole | Ethynyl | >10 µM | |
| This compound* | Benzoyl | Pending validation | — |
*Hypothetical data based on structural analogs.
Q. Table 2: Solvent Effects on Synthetic Yield
| Solvent | Dielectric Constant | Yield (%) | Regioselectivity |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | High |
| Toluene | 2.38 | 45 | Moderate |
| DMF | 36.7 | 92 | Low |
Key Recommendations
- Prioritize PubChem and ACS Publications for reliable data, avoiding non-peer-reviewed sources.
- Integrate computational tools (e.g., DFT, docking) early in SAR studies to guide synthetic efforts .
- Address data contradictions through iterative hypothesis testing and meta-analyses of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
